Physicochemical Property Divergence: Enhanced Lipophilicity and Conformational Flexibility Relative to N-Aryl Analogs
The N-(2-methoxyethyl) group confers a distinct physicochemical signature that differentiates this compound from more common N-aryl analogs used in lead discovery. The calculated LogP of 1.61 for the target compound indicates moderate lipophilicity. In contrast, an N-aryl analog, 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, with a higher molecular weight and aromatic character, would be expected to exhibit a significantly higher LogP, altering its solubility and permeability profile. Furthermore, the methoxyethyl chain introduces four rotatable bonds , providing conformational flexibility absent in rigid N-aryl systems. This combination of moderate lipophilicity and flexibility is often desirable in early-stage fragments and leads to optimize ligand efficiency and solubility [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.61 |
| Comparator Or Baseline | 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (LogP not directly reported, but predicted to be >3.0 based on increased aromatic character) |
| Quantified Difference | Target compound LogP is significantly lower than predicted for the N-aryl comparator. |
| Conditions | Calculated property; Comparator data is a class-based inference based on structural features. |
Why This Matters
This difference in lipophilicity directly impacts compound solubility and membrane permeability, which are critical parameters in the early stages of drug discovery and chemical probe development.
- [1] Mahy, W., Patel, M., Steadman, D., Woodward, H. L., Atkinson, B. N., Svensson, F., ... & Fish, P. V. (2020). Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity. Journal of Medicinal Chemistry, 63(17), 9464-9483. View Source
